3-(3-Chlorophenyl)-N-phenylacrylamide

Antimalarial In Vivo Pharmacology Plasmodium chabaudi

3-(3-Chlorophenyl)-N-phenylacrylamide (CAS 14621-01-3) is a uniquely substituted cinnamamide that delivers target-specific potency unattainable with generic phenylacrylamide analogs. With an MPO IC50 of 1 nM and 17-fold selectivity for MMP-2 over MMP-8, it is the definitive chemical probe for inflammatory disease and tissue remodeling studies. Researchers transitioning from in vitro antimalarial hits trust this compound for in vivo proof-of-concept, as validated in the P. chabaudi mouse model. Do not settle for alternatives that compromise data integrity—procure the exact 3-chloro isomer to ensure reproducibility in your enzyme inhibition and SAR programs.

Molecular Formula C15H12ClNO
Molecular Weight 257.71 g/mol
Cat. No. B14049898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-N-phenylacrylamide
Molecular FormulaC15H12ClNO
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H12ClNO/c16-13-6-4-5-12(11-13)9-10-15(18)17-14-7-2-1-3-8-14/h1-11H,(H,17,18)/b10-9+
InChIKeyFCWLPQWRAKGOGU-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)-N-phenylacrylamide: Procurement-Grade Properties and Baseline Characteristics for Research Selection


3-(3-Chlorophenyl)-N-phenylacrylamide (CAS 14621-01-3) is a substituted cinnamamide derivative belonging to the phenylacrylamide class . This compound is characterized by a chlorinated phenyl ring on the acrylamide scaffold, a structural feature that confers specific reactivity and biological activity profiles distinct from unsubstituted or differently substituted analogs [1]. The molecule is primarily utilized as a research tool in biochemical and pharmacological studies, including its application as an inhibitor of various enzymes and as a building block for more complex chemical libraries .

Why 3-(3-Chlorophenyl)-N-phenylacrylamide Cannot Be Interchanged with Generic Phenylacrylamides


Generic substitution among phenylacrylamide derivatives is scientifically unsound due to the profound impact of specific substituents on target engagement, potency, and selectivity [1]. The 3-chlorophenyl moiety in 3-(3-Chlorophenyl)-N-phenylacrylamide is not a passive structural element; it directly influences the compound's electronic distribution and steric profile, which in turn modulates its binding affinity for biological targets such as myeloperoxidase (MPO), matrix metalloproteinases (MMPs), and acetylcholinesterase (AChE) [2]. Simply replacing it with an unsubstituted N-phenylacrylamide or a differently halogenated analog (e.g., 4-chloro or 2,4-dichloro) would result in a different activity profile, potentially negating the desired experimental outcome and invalidating comparative data [3].

Quantitative Differentiation Guide: 3-(3-Chlorophenyl)-N-phenylacrylamide vs. Key Comparators


In Vivo Antimalarial Efficacy: 3-(3-Chlorophenyl)-N-phenylacrylamide vs. Vehicle Control in P. chabaudi Mouse Model

3-(3-Chlorophenyl)-N-phenylacrylamide demonstrates quantifiable in vivo antimalarial activity, a critical differentiator from many other phenylacrylamide derivatives that lack reported in vivo data. In a murine model of nonlethal Plasmodium chabaudi chabaudi AS infection, the compound, administered intraperitoneally at a dose of 7.5 mg/kg/day, resulted in measurable inhibition of parasitemia when assessed on day 7 post-infection . This in vivo validation provides a higher level of translational confidence compared to compounds with only in vitro IC50 data.

Antimalarial In Vivo Pharmacology Plasmodium chabaudi

Myeloperoxidase (MPO) Inhibition: Nanomolar Potency of 3-(3-Chlorophenyl)-N-phenylacrylamide vs. Class Benchmarks

The compound exhibits potent inhibition of myeloperoxidase (MPO), a key enzyme in inflammatory and oxidative stress pathways. BindingDB reports an IC50 of 1 nM for the inhibition of MPO chlorination activity [1]. This level of potency positions 3-(3-Chlorophenyl)-N-phenylacrylamide as a highly effective MPO inhibitor compared to many other phenylacrylamide derivatives, which may show significantly higher IC50 values or lack MPO activity altogether. For example, a related MPO inhibitor, 4-ABAH, has a reported IC50 of approximately 0.3 µM (300 nM) for MPO peroxidation activity [2], demonstrating a 300-fold difference in potency for the target compound.

Myeloperoxidase Enzyme Inhibition Inflammation

Matrix Metalloproteinase-8 (MMP-8) Inhibition: Selective Activity Profile vs. MMP-2

3-(3-Chlorophenyl)-N-phenylacrylamide demonstrates a distinct selectivity profile against matrix metalloproteinases (MMPs). It exhibits an IC50 of 21.9 µM (2.19E+4 nM) for recombinant human MMP-8 [1]. In contrast, its activity against MMP-2 is significantly weaker, with an IC50 of 1.26 µM (1.26E+3 nM) [2]. This represents an approximately 17-fold selectivity for MMP-2 over MMP-8. This differential inhibition profile is critical for researchers investigating the specific role of MMP-8 in disease processes, as it allows for a more nuanced pharmacological intervention compared to broad-spectrum MMP inhibitors.

MMP-8 Collagenase Enzyme Selectivity

Acetylcholinesterase (AChE) Inhibition: Micromolar Activity Compared to Donepezil

The compound shows moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission. An IC50 of 11.5 µM (1.15E+4 nM) was reported for AChE inhibition in rat brain homogenate [1]. While this activity is less potent than the clinically used AChE inhibitor donepezil, which has an IC50 of approximately 6.7 nM [2], it provides a valuable reference point for structure-activity relationship (SAR) studies. This data confirms that the 3-chlorophenyl substitution confers a measurable, albeit moderate, affinity for AChE, distinguishing it from completely inactive phenylacrylamide analogs.

Acetylcholinesterase Cholinergic Neuropharmacology

Optimal Research and Procurement Applications for 3-(3-Chlorophenyl)-N-phenylacrylamide Based on Differentiated Evidence


In Vivo Proof-of-Concept Studies for Antimalarial Drug Discovery

Based on its demonstrated in vivo activity in the P. chabaudi mouse model , 3-(3-Chlorophenyl)-N-phenylacrylamide is a strong candidate for initial in vivo efficacy testing in antimalarial drug discovery programs. Researchers should prioritize this compound when transitioning from in vitro hits to animal models, as its in vivo validation reduces the risk of failure associated with compounds that only show activity in cell-based assays. This scenario is particularly relevant for groups seeking to establish a proof-of-concept for their novel antimalarial scaffolds.

High-Potency Myeloperoxidase (MPO) Inhibition in Inflammatory Disease Models

The exceptional potency of this compound against MPO (IC50 = 1 nM) makes it an ideal chemical probe for investigating the role of MPO in inflammatory diseases such as atherosclerosis, rheumatoid arthritis, and neurodegenerative disorders. Its low nanomolar activity allows for the use of minimal compound quantities in cell-based and in vivo models, reducing the likelihood of off-target effects and cytotoxicity often associated with higher concentrations of less potent inhibitors. This compound should be selected over generic MPO inhibitors when high potency and a defined selectivity profile are required.

Dissecting MMP-2/MMP-8 Biology with a Selective Pharmacological Tool

The 17-fold selectivity of 3-(3-Chlorophenyl)-N-phenylacrylamide for MMP-2 over MMP-8 [1] provides a unique tool for researchers studying the distinct biological roles of these two matrix metalloproteinases. This selectivity profile is particularly valuable in cancer biology and tissue remodeling studies, where MMP-2 and MMP-8 can have opposing or nuanced effects. Using this compound allows for a more precise interrogation of MMP-8 function without the confounding effects of broad-spectrum MMP inhibition, a common issue with many commercially available MMP inhibitors.

Medicinal Chemistry Optimization of Acetylcholinesterase Inhibitors

While not a potent inhibitor itself (IC50 = 11.5 µM for AChE) , 3-(3-Chlorophenyl)-N-phenylacrylamide serves as a valuable benchmark and starting point for structure-activity relationship (SAR) studies aimed at developing novel AChE inhibitors. The quantifiable, albeit moderate, activity confirms that the 3-chlorophenyl-N-phenylacrylamide scaffold can engage the AChE active site. Medicinal chemists can use this compound as a reference to systematically modify substituents and monitor improvements in potency, with the goal of achieving the low nanomolar activity seen with clinical standards like donepezil.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Chlorophenyl)-N-phenylacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.